3-methyl-N-(quinolin-3-yl)benzamide
Description
3-Methyl-N-(quinolin-3-yl)benzamide is a benzamide derivative featuring a quinoline moiety attached via an amide bond. The compound’s structure comprises a 3-methyl-substituted benzoyl group linked to the 3-position of the quinoline ring. This design confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-methyl-N-quinolin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-5-4-7-14(9-12)17(20)19-15-10-13-6-2-3-8-16(13)18-11-15/h2-11H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIZHCCPDCHXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(quinolin-3-yl)benzamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the copper-mediated tandem C(sp2)–H amination, which provides quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides. This method allows for the synthesis of complex products in a single step from easily available starting materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki-Miyaura coupling reaction is often preferred due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(quinolin-3-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and benzamide derivatives.
Scientific Research Applications
3-methyl-N-(quinolin-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-(quinolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoline Ring
a) 3-Methyl-N-(5-nitroquinolin-8-yl)benzamide (2c)
- Structure: Nitro group at quinoline’s 5-position instead of hydrogen.
- Properties : Higher molecular weight (MW: 337.34 vs. 274.32 for the parent compound) and altered electronic effects due to the electron-withdrawing nitro group.
- Activity : Nitro-substituted analogs (e.g., 2c in ) are intermediates in photocatalytic C–H functionalization, suggesting utility in synthetic chemistry .
b) 3-Nitro-N-(quinolin-3-yl)benzamide
- Structure : Nitro group on the benzamide’s 3-position instead of methyl.
Table 1: Quinoline-Substituted Analogs
Modifications on the Benzamide Group
a) N-(1-(2-Chlorobenzo[h]quinolin-3-yl)vinyl)benzamide Derivatives
- Structure: Chlorobenzoquinoline and vinyl spacers replace the quinoline-3-yl group.
- Activity : Demonstrated anticancer activity (IC₅₀: 1–10 μM) via tubulin inhibition, highlighting the importance of extended aromatic systems .
b) Sulfamoyl Benzamide Derivatives
Table 2: Benzamide-Modified Analogs
Hybrid Systems and Additional Functional Groups
a) 3-Methyl-N-[3-(phenylcarbamoyl)phenyl]benzamide
- Structure : Phenylcarbamoyl group added to the benzamide’s meta-position.
- Properties : Higher polar surface area (46.42 vs. ~40 Ų for parent), reducing logSw (-4.41), which may limit solubility .
b) 3-Methyl-N-[2-(morpholine-4-carbonyl)benzofuran-3-yl]benzamide
Table 3: Hybrid Derivatives
Research Findings and Trends
- Synthetic Utility: The parent compound serves as a scaffold for photocatalytic C–H functionalization (e.g., nitration at quinoline’s 5-position, ) .
- Biological Activity : Methyl and sulfamoyl substituents on benzamide diverge in target specificity: methyl enhances lipophilicity for passive diffusion, while sulfamoyl enables H-bonding for enzyme activation .
- ADME Properties : Analogs with logP >4 (e.g., parent compound) may face solubility challenges, necessitating formulation optimization .
Biological Activity
3-Methyl-N-(quinolin-3-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H12N2O
- Molecular Weight : 224.26 g/mol
- CAS Number : 200726-26-7
Research indicates that compounds with similar structures to this compound exhibit various mechanisms of action, including:
- Inhibition of Cyclooxygenase (COX) Enzymes : This inhibition is crucial for reducing inflammation and pain, making it a target for analgesic drugs.
- Modulation of Vanilloid Receptor VR1 : Quinoline-derived amides have been identified as modulators of the vanilloid receptor, which is involved in pain perception. These compounds can act as either agonists or antagonists, influencing nociceptive signaling pathways .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of quinoline derivatives, it was found that this compound significantly inhibited COX-2 activity in vitro, leading to reduced production of inflammatory mediators such as prostaglandins. This suggests its potential use in treating inflammatory diseases .
Case Study 2: Pain Modulation
Research on the modulation of VR1 receptors revealed that this compound acts as a selective antagonist. In animal models, it was shown to reduce hyperalgesia induced by inflammatory stimuli, indicating its therapeutic potential in pain management .
Case Study 3: Cytotoxic Activity
A study evaluating the cytotoxic effects of various benzamide derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
